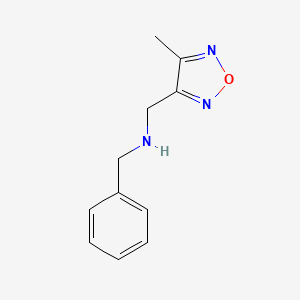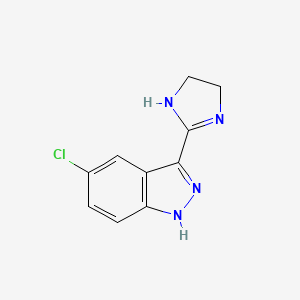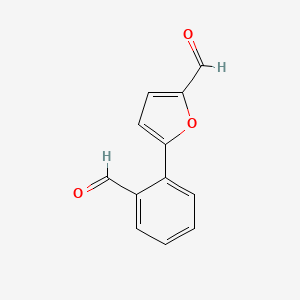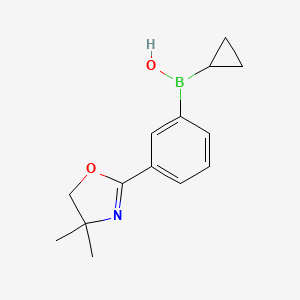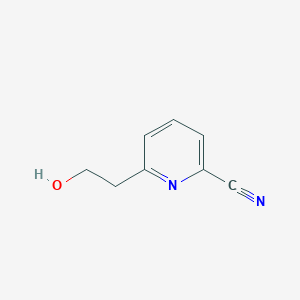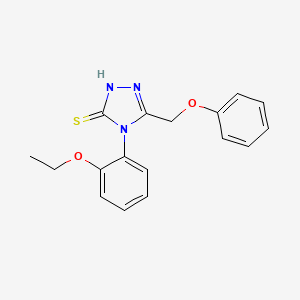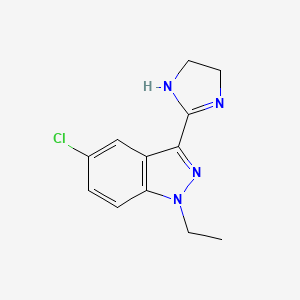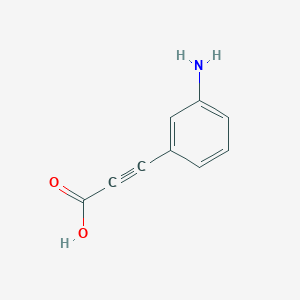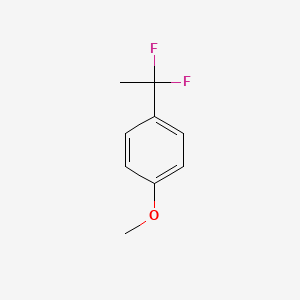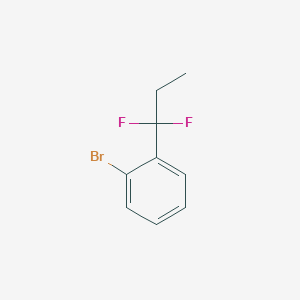
1-Bromo-2-(1,1-difluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1,1-difluoropropyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It consists of a benzene ring substituted with a bromine atom and a 1,1-difluoropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoropropyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1,1-difluoropropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic groups.
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro- or sulfonic-substituted derivatives.
Nucleophilic Substitution: Products include amine or ether derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1,1-difluoropropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the 1,1-difluoropropyl group influence the electron density of the benzene ring, making it more susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1-difluoropropyl)benzene: Similar structure but with the bromine atom in the para position.
1-Bromo-2-fluorobenzene: Contains a single fluorine atom instead of a difluoropropyl group.
1-Bromo-2-chlorobenzene: Contains a chlorine atom instead of a difluoropropyl group.
Uniqueness
1-Bromo-2-(1,1-difluoropropyl)benzene is unique due to the presence of both a bromine atom and a 1,1-difluoropropyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-bromo-2-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C9H9BrF2/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |
InChI Key |
HIQKJURHSOFINA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


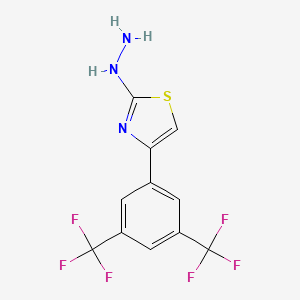
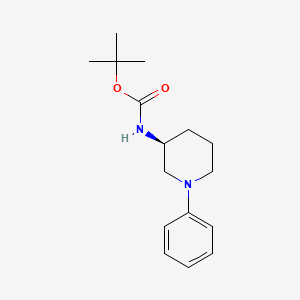
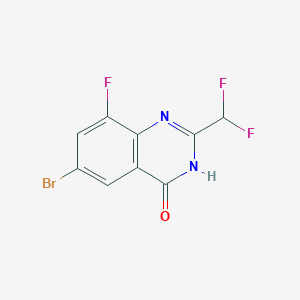
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)
